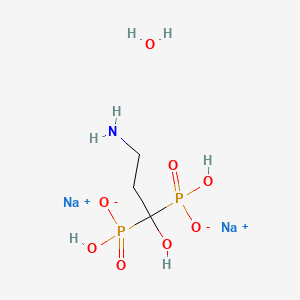

Disodium pamidronate hydrate

Cat. No. B8802812

M. Wt: 297.05 g/mol

InChI Key: TVQNUQCYOOJTMK-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US06534674B2

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution of neutralization of pamidronic acid with an organic sodium compound according to the second method, it is characterized to be included the process which pamidronic acid is neutralized with sodium methoxide or sodium ethoxide in absolute methanol or absolute ethanol under refluxing: the salt produced from neutralization is dissolved in water and the insoluble materials produced are filtered: the filtrate is allowed to stand at room temperature to induce crystallization: the resulting solution is slowly cooled and filtered to obtain the crystals: and then the resulting crystals are dried at temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:4]([P:10]([O-:13])([OH:12])=[O:11])([P:6]([O-:9])([OH:8])=[O:7])[OH:5])[CH2:2][NH2:3].[Na+:14].[Na+].C(C(P(O)(O)=O)(P(O)(O)=O)[OH:20])CN.[Na].C[O-].[Na+].[O-]CC.[Na+]>CO.C(O)C.O>[CH2:1]([C:4]([P:10]([O-:13])([OH:12])=[O:11])([P:6]([O-:8])([OH:9])=[O:7])[OH:5])[CH2:2][NH2:3].[OH2:20].[Na+:14].[Na+:14] |f:0.1.2,5.6,7.8,12.13.14.15,^1:28|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the salt produced from neutralization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the insoluble materials produced

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution is slowly cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting crystals are dried at temperature of 75˜85° C. under normal pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |